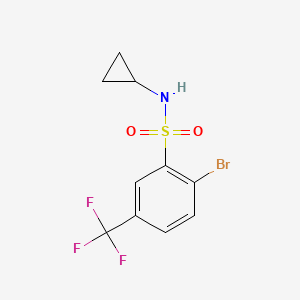
2-Cyclopentyloxy-5-ethynylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyloxy-5-ethynylbenzonitrile is an organic compound with a unique structure that combines a cyclopentyloxy group and an ethynyl group attached to a benzonitrile core
Vorbereitungsmethoden
The synthesis of 2-Cyclopentyloxy-5-ethynylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-ethynylbenzonitrile and cyclopentanol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the cyclopentanol reacts with 2-bromo-5-ethynylbenzonitrile in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
2-Cyclopentyloxy-5-ethynylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding ethyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where reagents like sodium amide (NaNH2) can be used to introduce various functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyloxy-5-ethynylbenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules. Its ability to interact with biological targets makes it a potential candidate for drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical properties may offer advantages in the design of new drugs with improved efficacy and safety profiles.
Industry: In the materials science field, this compound can be used in the development of new polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyloxy-5-ethynylbenzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in drug discovery, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Cyclopentyloxy-5-ethynylbenzonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(Cyclopentyloxy)-5-methylbenzonitrile and 2-(Cyclopentyloxy)-5-formylbenzonitrile share structural similarities but differ in their functional groups.
Uniqueness: The presence of both the cyclopentyloxy and ethynyl groups in this compound provides unique chemical properties that can be exploited in various applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C14H13NO |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-cyclopentyloxy-5-ethynylbenzonitrile |
InChI |
InChI=1S/C14H13NO/c1-2-11-7-8-14(12(9-11)10-15)16-13-5-3-4-6-13/h1,7-9,13H,3-6H2 |
InChI-Schlüssel |
OPYXBIPKKGYJTI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1)OC2CCCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,3,4,4,4-Pentafluoro-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13722586.png)
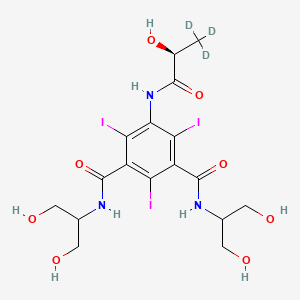
![Ethyl 1-Boc-3-[2-(phenylamino)ethyl]piperidine-3-carboxylate](/img/structure/B13722592.png)
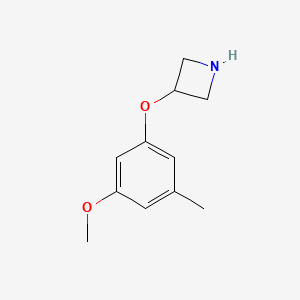
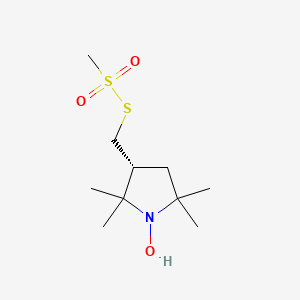

![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13722628.png)
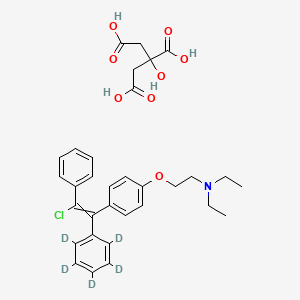
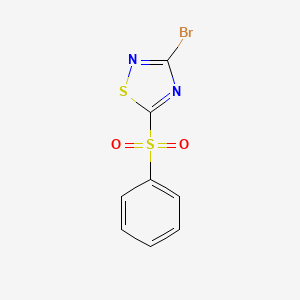

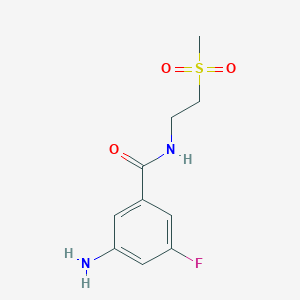
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)
